Cocaine hydrochloride

Overview

Description

Cocaine hydrochloride is a fine white powder with a bitter and numbing taste. It is derived from the leaves of the coca plant, primarily found in South America. This compound is known for its potent stimulant effects on the central nervous system and is used both medically and recreationally. Medically, it is used as a local anesthetic, particularly in surgeries involving the mucous membranes of the mouth, nose, and throat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cocaine hydrochloride involves several steps. Initially, coca leaves are soaked in alkaline liquids to extract the cocaine. Sulfuric acid is then applied to extract the dissolved cocaine. The resulting paste is processed further by adding acid and potassium to eliminate impurities, followed by the use of bicarbonate to separate the base. Finally, a solvent is added, and the mixture is soaked again in acid to obtain the this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The coca leaves are harvested and processed in large quantities. The extracted cocaine is purified through multiple stages to ensure high purity and quality. The final product is then crystallized to form this compound .

Chemical Reactions Analysis

Types of Reactions: Cocaine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and the formation of its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, potassium, bicarbonate, and various solvents like ether and ethyl acetate. These reagents help in the extraction, purification, and conversion processes .

Major Products Formed: The major products formed from the reactions of this compound include ecgonine methyl ester and benzoylecgonine. These metabolites are primarily formed in the liver and are used as biomarkers for cocaine use .

Scientific Research Applications

Medical Applications

1. Anesthetic Properties

Cocaine hydrochloride is primarily recognized for its local anesthetic properties. It is used in various medical procedures due to its ability to numb tissues and constrict blood vessels. This dual action is particularly beneficial in surgical settings:

- Intranasal Procedures : Cocaine is applied topically to the nasal mucosa to provide anesthesia during procedures such as endoscopic surgeries. Its vasoconstrictive properties help reduce intraoperative bleeding, enhancing visibility for surgeons .

- Diagnostic Tool : It aids in diagnosing bleeding disorders by constricting blood vessels, allowing healthcare professionals to identify the source of bleeding more effectively .

2. Treatment of Epistaxis

This compound is utilized as a temporary treatment for epistaxis (nosebleeds). In outpatient settings, it can be administered to control bleeding before more invasive interventions like packing or cauterization are performed .

Research Applications

This compound is also the subject of extensive research, particularly concerning its effects on biological systems and potential therapeutic uses:

1. Neuropharmacological Studies

Recent studies have indicated that this compound significantly alters the gut microbiota , which may influence its central reinforcing properties. Research demonstrated that both this compound and its derivative, cocaine methiodide, caused notable changes in microbiota composition after a 10-day treatment period .

- Statistical Findings : The Jaccard index analysis revealed significant differences in community composition among treatment groups (p = 0.0008), indicating that this compound's effects on gut microbiota are profound and warrant further investigation .

2. DNA Toxicity Studies

Research has examined the DNA toxicity of this compound using protozoan models. A study found that exposure to this compound resulted in significant changes in DNA content, suggesting a stimulatory effect on cellular processes at certain concentrations .

| Concentration (mg/100 ml) | Effect on DNA Content |

|---|---|

| 1 | No effect initially |

| 2 | Increased DNA content |

This indicates that cocaine may influence cellular replication mechanisms, which could have implications for understanding its broader biological effects.

Case Studies

1. Clinical Use in Otolaryngology

A documented case involved the use of this compound during an endoscopic procedure where it was applied intranasally to minimize discomfort and control bleeding. The outcome demonstrated effective anesthesia with minimal side effects, supporting its continued use in specific clinical scenarios .

2. Research on Microbiota Alteration

In another study investigating the impact of cocaine on gut microbiota, researchers found that rats treated with this compound exhibited significant shifts in microbial populations compared to controls. These findings suggest potential implications for understanding addiction mechanisms and the role of gut health in substance abuse disorders .

Mechanism of Action

Cocaine hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the synapses, resulting in amplified effects. This compound also acts as a local anesthetic by blocking sodium channels, preventing the conduction of nerve impulses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cocaine hydrochloride include dimethocaine, procaine, and lidocaine. These compounds share similar structures and mechanisms of action but differ in their potency and duration of effects .

Uniqueness: this compound is unique due to its potent stimulant effects and its ability to act as both a local anesthetic and a central nervous system stimulant. Unlike other similar compounds, this compound has a high potential for abuse and addiction, making it a controlled substance in many countries .

Biological Activity

Cocaine hydrochloride (Cocaine HCl) is a potent psychostimulant derived from the coca plant, known for its significant effects on the central nervous system (CNS) and its potential for addiction. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and recent research findings.

Pharmacological Effects

Cocaine HCl primarily exerts its effects through the inhibition of dopamine transporters (DAT), leading to increased levels of dopamine in the synaptic cleft. This mechanism underlies both its euphoric effects and its potential for abuse.

- Central Nervous System Effects :

- Euphoria and Increased Energy : Cocaine is known to produce intense feelings of euphoria and increased energy levels, which contribute to its addictive properties.

- Vasoconstriction : Cocaine induces vasoconstriction, which is utilized in medical settings to minimize bleeding during surgical procedures .

- Peripheral Effects :

Cocaine HCl acts primarily as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to prolonged stimulation of postsynaptic receptors.

- Dopamine Transporter Inhibition : Cocaine binds to DAT, preventing dopamine reuptake and resulting in elevated extracellular dopamine levels. This action is responsible for the reinforcing effects associated with cocaine use.

- Gut Microbiota Interaction : Emerging research suggests that cocaine's influence on gut microbiota may play a role in its addiction pathways. Alterations in gut microbiota composition have been observed following cocaine administration .

Study on Topical Cocaine HCl

A study comparing 4% and 6% topical cocaine solutions demonstrated their effectiveness in reducing epistaxis during nasotracheal intubation. The results indicated no significant difference between the two concentrations regarding bleeding incidence, although hemodynamic responses varied:

| Treatment Group | Incidence of Epistaxis | Mean Arterial Pressure Increase | Heart Rate Increase |

|---|---|---|---|

| 4% Cocaine | 43.6% (17/39) | Moderate increase | Not significant |

| 6% Cocaine | 50% (20/40) | Significant increase | Significant |

The study concluded that the 4% solution is preferable due to fewer adverse effects .

Gut Microbiota Study

Another significant study explored how cocaine HCl affects gut microbiota over a 10-day treatment period. Key findings included:

- Both cocaine HCl and cocaine methiodide caused notable changes in gut microbiota composition.

- The analysis revealed distinct clustering of microbial profiles based on treatment type, with significant differences in β-diversity metrics (Jaccard index: p = 0.0008; Bray-Curtis index: p = 0.0001) between cocaine-treated groups and controls .

Summary of Biological Activity

This compound exhibits complex biological activity characterized by its potent stimulant effects on the CNS and significant peripheral interactions. The drug's ability to alter gut microbiota may provide insights into its broader impacts on health and addiction pathways.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying cocaine hydrochloride in biological matrices, and how are their limits of detection (LOD) and precision determined?

Methodological Answer: Quantitative analysis of this compound in biological samples (e.g., plasma, urine) typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:

- Calibration Curves: Use spiked matrix samples with concentrations spanning the expected range (e.g., 0.1–1000 ng/mL).

- LOD/LOQ Determination: LOD is defined as the lowest concentration with a signal-to-noise ratio ≥3, while LOQ (limit of quantification) requires a ratio ≥10 and precision ≤20% RSD (relative standard deviation).

- Precision Validation: Intra-day and inter-day precision are assessed by analyzing replicates (n=6) at low, medium, and high concentrations.

Q. How are synthesis and purification protocols for this compound optimized to ensure >95% chemical purity?

Methodological Answer: Synthetic routes (e.g., benzoylation of ecgonine) require rigorous optimization:

- Recrystallization: Use solvent systems (e.g., acetone/hexane) to remove byproducts. Monitor purity via HPLC with UV detection (λ=230 nm).

- Spectroscopic Confirmation: NMR (¹H/¹³C) and IR spectroscopy validate structural integrity (e.g., ester carbonyl peak at ~1700 cm⁻¹).

- Purity Thresholds: Accept batches only if impurity peaks in chromatograms are <5% of the main signal .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species (e.g., rodents vs. primates) be systematically reconciled?

Methodological Answer: Contradictions often arise from interspecies metabolic differences (e.g., esterase activity). To resolve discrepancies:

Meta-Analysis: Aggregate data from ≥10 studies, stratifying by species, dose, and administration route. Use statistical models (e.g., mixed-effects regression) to identify covariates.

In Vitro/In Vivo Correlation: Compare metabolic stability in liver microsomes across species.

Q. What experimental designs are optimal for isolating this compound’s neuropharmacological effects from confounding variables (e.g., polydrug use in human studies)?

Methodological Answer:

- Controlled In Vitro Models: Use primary neuronal cultures treated with this compound (1–100 µM) and inhibitors of dopamine/norepinephrine transporters to isolate receptor-specific effects.

- Human Studies: Employ double-blind, placebo-controlled trials with rigorous screening for recent drug use (verified via hair toxicology).

- Data Normalization: Adjust for baseline neurotransmitter levels using covariance analysis .

Q. How should researchers address ethical and reproducibility challenges in studies involving this compound administration to human subjects?

Methodological Answer:

- Ethical Approvals: Submit protocols to Institutional Review Boards (IRBs) with risk-benefit analyses, emphasizing informed consent and exit interviews.

- Blinding Procedures: Use active placebos (e.g., lidocaine) to mimic physiological effects without psychoactivity.

- Data Transparency: Share raw datasets and analytical code via repositories (e.g., Zenodo) to facilitate replication .

Q. What strategies mitigate biases in literature reviews evaluating this compound’s long-term neurotoxicity?

Methodological Answer:

- Search Strategy: Use controlled vocabularies (e.g., MeSH terms: “Cocaine/adverse effects,” “Neurotoxicity Syndromes/chemically induced”) across PubMed, Embase, and Web of Science.

- Inclusion/Exclusion Criteria: Predefine thresholds for study quality (e.g., ≥20 participants, controlled designs).

- Risk of Bias Assessment: Apply tools like ROBINS-I to evaluate confounding and selection biases .

Key Takeaways for Researchers:

- Basic Research: Prioritize method validation and purity assessments using chromatography and spectroscopy.

- Advanced Research: Employ meta-analytic frameworks and controlled designs to resolve data contradictions.

- Ethical Compliance: Adhere to IRB guidelines and ensure data transparency in human studies.

Properties

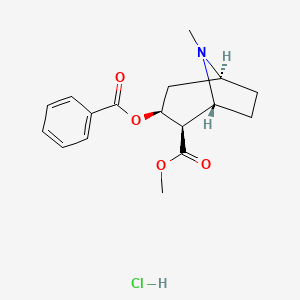

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVDUKEQYOJNR-VZXSFKIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-36-2 (Parent) | |

| Record name | Cocaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048903 | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-21-4 | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.